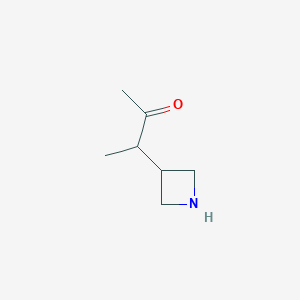

3-(Azetidin-3-yl)butan-2-one

Descripción

3-(Azetidin-3-yl)butan-2-one is a ketone derivative featuring a four-membered azetidine ring attached to the third carbon of a butan-2-one backbone. For instance, 1-(Azetidin-3-yl)butan-2-one (CAS: 1603104-02-4) is noted as a positional isomer with the azetidine group at the first carbon . The azetidine ring, a strained nitrogen-containing heterocycle, often imparts unique reactivity and biological activity, making such compounds valuable in medicinal chemistry and organic synthesis.

Propiedades

Fórmula molecular |

C7H13NO |

|---|---|

Peso molecular |

127.18 g/mol |

Nombre IUPAC |

3-(azetidin-3-yl)butan-2-one |

InChI |

InChI=1S/C7H13NO/c1-5(6(2)9)7-3-8-4-7/h5,7-8H,3-4H2,1-2H3 |

Clave InChI |

PBOGSXPUNLANAE-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CNC1)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)butan-2-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

. This photochemical reaction is highly efficient and provides a direct route to azetidine derivatives.

Industrial Production Methods

Industrial production of 3-(Azetidin-3-yl)butan-2-one may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Microwave-assisted synthesis and continuous flow chemistry are potential techniques for enhancing the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

3-(Azetidin-3-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-(Azetidin-3-yl)butan-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and natural product analogs.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Industry: It is utilized in the synthesis of novel materials with unique properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 3-(Azetidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, azetidin-2-ones, a related class of compounds, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-(Azetidin-3-yl)butan-2-one (inferred structure) with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Isomerism: 1-(Azetidin-3-yl)butan-2-one differs from the hypothetical 3-substituted analog in the position of the azetidine ring.

Substituent Effects: Pyridinyl and Dimethyl Groups (): The pyridinyl moiety in 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one enhances antifungal activity due to aromatic π-π stacking and hydrogen-bonding capabilities. Nitrosoamino Group (): The nitrosoamino substituent in 3-[(3-methylbutyl)nitrosoamino]-2-butanone raises concerns about carcinogenicity, as nitrosamines are known mutagenic agents. This contrasts with the azetidine-containing compounds, which are less likely to exhibit such risks .

Reactivity and Applications :

- Electrophilic Thioether (): 3-((4-Nitrophenyl)thio)butan-2-one’s thioether and nitro groups make it reactive in nucleophilic substitution reactions, useful in synthesizing sulfur-containing pharmaceuticals .

- Aromatic Methoxy Groups (): The 3,4-dimethoxyphenyl group in 3-(3,4-dimethoxyphenyl)butan-2-one enhances lipophilicity, aiding membrane permeability in drug candidates .

Biological Relevance :

- Azetidine-containing compounds (e.g., –4, 9) are frequently intermediates in kinase inhibitor syntheses. For example, the azetidin-3-yl group in ’s tartrate salt is critical for binding to cancer-related protein targets .

Research Findings and Implications

- Antifungal Activity: Pyridinyl-substituted butanones () demonstrate moderate antifungal activity, with IC₅₀ values in the micromolar range.

- Synthetic Utility : The strained azetidine ring in 1-(Azetidin-3-yl)butan-2-one may facilitate ring-opening reactions to generate amines or amides, a feature leveraged in ’s synthesis of kinase inhibitors .

- Toxicity Profile: Nitrosoamino-substituted butanones () require careful handling due to carcinogenic risks, whereas azetidine derivatives are generally safer for laboratory use .

Actividad Biológica

3-(Azetidin-3-yl)butan-2-one is a compound notable for its unique azetidine ring structure and potential biological activities. This article explores its biological activity, particularly its antiproliferative effects, mechanisms of action, and relevant case studies.

3-(Azetidin-3-yl)butan-2-one has a molecular formula of C₆H₁₁N and a molecular weight of approximately 113.16 g/mol. The compound features a ketone functional group, which is crucial for its reactivity and biological properties. Its azetidine ring contributes to the compound's unique structural attributes, making it an interesting subject for research in medicinal chemistry.

The mechanism of action for 3-(Azetidin-3-yl)butan-2-one involves its interaction with specific molecular targets, particularly in cancer cells. Research indicates that similar azetidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This interaction occurs at the colchicine-binding site on tubulin, which is critical for microtubule dynamics during cell division .

Antiproliferative Effects

Studies have demonstrated that 3-(Azetidin-3-yl)butan-2-one exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound has shown IC₅₀ values in the range of 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of 3-(Azetidin-3-yl)butan-2-one

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies indicated that treatment with 3-(Azetidin-3-yl)butan-2-one resulted in significant cell cycle arrest in the G₂/M phase and induced apoptosis as confirmed by flow cytometry and confocal microscopy .

- Triple-Negative Breast Cancer : The compound also displayed effectiveness against triple-negative breast cancer cell lines, suggesting broader applicability in oncology .

Comparative Analysis with Similar Compounds

The unique substitution pattern on the azetidine ring of 3-(Azetidin-3-yl)butan-2-one distinguishes it from other azetidine derivatives. For instance:

Table 2: Comparison of Azetidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Azetidin-3-yl)butan-2-one | Azetidine ring with a butanone moiety | Antiproliferative against cancer cells |

| 3-(Prop-1-en-2-yl)azetidin-2-one | Allyl group substituent | Strong antiproliferative effects |

| 3-Allylazetidin-2-one | Contains an allyl group | Notable for unique reactivity patterns |

| 3-(Buta-1,3-dien-1-yl)azetidin-2-one | Diene substituent | Different reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.